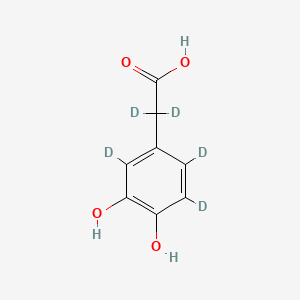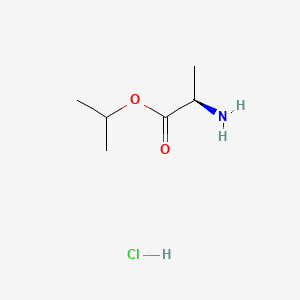
3,4-二羟基苯乙酸-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxyphenylacetic Acid-d5 is a deuterated form of 3,4-Dihydroxyphenylacetic Acid, which is a metabolite of the neurotransmitter dopamine. This compound is often used in scientific research to study the metabolic pathways and mechanisms of dopamine, as well as in various analytical applications .
科学研究应用
3,4-Dihydroxyphenylacetic Acid-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of metabolites.
Biology: Employed in studies of dopamine metabolism and its role in neurological processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用机制
Target of Action
The primary target of 3,4-Dihydroxybenzeneacetic acid-d5 is the dopaminergic system in the brain . This compound is a deuterium-labeled version of 3,4-Dihydroxybenzeneacetic acid, which is a main neuronal metabolite of dopamine .
Mode of Action
As a deuterium-labeled compound, 3,4-Dihydroxybenzeneacetic acid-d5 interacts with its targets in a similar manner to its non-deuterated counterpart . The presence of deuterium atoms can potentially affect the compound’s interaction with its targets due to the kinetic isotope effect .
Biochemical Pathways
The compound is involved in the dopaminergic pathway , specifically in the metabolism of dopamine . As a metabolite of dopamine, it plays a role in various downstream effects associated with dopamine signaling.
Pharmacokinetics
The pharmacokinetics of 3,4-Dihydroxybenzeneacetic acid-d5 are likely to be similar to those of its non-deuterated counterpart. The presence of deuterium can potentially affect the compound’s adme (absorption, distribution, metabolism, and excretion) properties . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of 3,4-Dihydroxybenzeneacetic acid-d5 are likely to be associated with its role in dopamine metabolism . As a metabolite of dopamine, it may influence various processes regulated by dopamine, such as mood, reward, memory, and motor control.
生化分析
Biochemical Properties
The biochemical role of 3,4-Dihydroxybenzeneacetic Acid-d5 is closely tied to its parent compound, 3,4-Dihydroxybenzeneacetic acid. As a metabolite of dopamine, it interacts with various enzymes and proteins involved in dopamine metabolism
Cellular Effects
Its parent compound, 3,4-Dihydroxybenzeneacetic acid, is known to be a significant neuronal metabolite of dopamine . Dopamine plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism. Therefore, it is plausible that 3,4-Dihydroxybenzeneacetic Acid-d5 may have similar influences on cellular function.
Molecular Mechanism
As a deuterium-labeled compound, it is often used as a tracer in drug development processes to study the pharmacokinetic and metabolic profiles of drugs
Temporal Effects in Laboratory Settings
As a deuterium-labeled compound, it is expected to have similar stability and degradation properties as its parent compound .
Metabolic Pathways
3,4-Dihydroxybenzeneacetic Acid-d5 is involved in the metabolic pathways of its parent compound, 3,4-Dihydroxybenzeneacetic acid, which is a primary metabolite of dopamine
Subcellular Localization
Its parent compound, 3,4-Dihydroxybenzeneacetic acid, is known to be present in the cytoplasm
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyphenylacetic Acid-d5 typically involves the incorporation of deuterium atoms into the parent compound, 3,4-Dihydroxyphenylacetic Acid. One common method is the deuteration of 3,4-Dihydroxyphenylacetic Acid using deuterated reagents under specific reaction conditions. For example, the compound can be synthesized by reacting 3,4-Dihydroxyphenylacetic Acid with deuterated acetic anhydride in the presence of a deuterated catalyst .
Industrial Production Methods
Industrial production of 3,4-Dihydroxyphenylacetic Acid-d5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuteration, purification, and quality control to meet the standards required for research and analytical applications .
化学反应分析
Types of Reactions
3,4-Dihydroxyphenylacetic Acid-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3,4-Dihydroxyphenylacetic Acid-d5 can lead to the formation of quinones or other oxidized derivatives .
相似化合物的比较
3,4-Dihydroxyphenylacetic Acid-d5 can be compared with other similar compounds, such as:
3,4-Dihydroxyphenylacetic Acid: The non-deuterated form, which is also a metabolite of dopamine.
3-Methoxytyramine: Another dopamine metabolite that undergoes similar degradation pathways.
Homovanillic Acid: A final degradation product of dopamine metabolism
The uniqueness of 3,4-Dihydroxyphenylacetic Acid-d5 lies in its deuterated nature, which makes it particularly useful in isotopic labeling studies and mass spectrometry applications.
属性
IUPAC Name |
2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-QUWGTZMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60696-39-1 |
Source


|
| Record name | 60696-39-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)







